molecular formula C10H10N4O4 B13681315 Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13681315
M. Wt: 250.21 g/mol
InChI Key: GGTDDIDEBKLCDX-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first step involves the nucleophilic substitution of the halogen in the pyridine ring, activated by the nitro group . This is followed by cyclization to form the imidazopyridine core.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The process typically involves multiple purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential as an antimicrobial and antiviral agent.

    Medicine: It shows promise in the development of new therapeutic agents for various diseases.

    Industry: It is used in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system. Additionally, it can inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridine derivatives such as:

Uniqueness

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

ethyl 5-methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N4O4/c1-3-18-10(15)9-12-6-4-7(14(16)17)5(2)11-8(6)13-9/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

GGTDDIDEBKLCDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC(=C(C=C2N1)[N+](=O)[O-])C

Origin of Product

United States

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